molecular formula C11H8F3NO2S B3431120 3,6-Dimethyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid CAS No. 885461-44-9

3,6-Dimethyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid

Cat. No.: B3431120
CAS No.: 885461-44-9
M. Wt: 275.25 g/mol
InChI Key: LNZIYUHBIAJPDP-UHFFFAOYSA-N
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Description

    Reagents: Trifluoromethyl iodide (CF₃I) and a suitable base (e.g., potassium carbonate).

    Reaction Conditions: Nucleophilic substitution reaction at elevated temperatures.

  • Carboxylation

      Reagents: Carbon dioxide (CO₂) and a strong base (e.g., sodium hydride).

      Reaction Conditions: Carboxylation of the intermediate compound to introduce the carboxylic acid group.

  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 3,6-Dimethyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid typically involves multi-step organic reactions

    • Formation of Thieno[2,3-b]pyridine Core

        Starting Materials: 2-Aminopyridine and α-bromoacetophenone.

        Reaction Conditions: Cyclization under basic conditions (e.g., sodium ethoxide in ethanol) to form the thieno[2,3-b]pyridine ring.

    Chemical Reactions Analysis

    Types of Reactions

    3,6-Dimethyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

      Oxidation: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.

      Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

      Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

      Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

      Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Major Products

      Oxidation: Formation of carboxylic acids or ketones.

      Reduction: Formation of alcohols or aldehydes.

      Substitution: Formation of substituted thieno[2,3-b]pyridine derivatives.

    Scientific Research Applications

    3,6-Dimethyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid has diverse applications in scientific research:

      Chemistry: Used as a building block for synthesizing more complex molecules.

      Biology: Investigated for its potential as a bioactive compound in drug discovery.

      Medicine: Explored for its anti-inflammatory and anticancer properties.

      Industry: Utilized in the development of agrochemicals and materials science.

    Mechanism of Action

    The mechanism of action of 3,6-Dimethyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, potentially inhibiting their activity. This compound may modulate pathways involved in inflammation, cell proliferation, and apoptosis.

    Comparison with Similar Compounds

    Similar Compounds

      3,6-Dimethylthieno[2,3-b]pyridine-2-carboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical properties.

      4-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid: Lacks the dimethyl groups, affecting its reactivity and biological activity.

    Uniqueness

    3,6-Dimethyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid is unique due to the presence of both dimethyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination enhances its stability, lipophilicity, and potential as a versatile intermediate in various applications.

    Properties

    IUPAC Name

    3,6-dimethyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H8F3NO2S/c1-4-3-6(11(12,13)14)7-5(2)8(10(16)17)18-9(7)15-4/h3H,1-2H3,(H,16,17)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LNZIYUHBIAJPDP-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC(=C2C(=C(SC2=N1)C(=O)O)C)C(F)(F)F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H8F3NO2S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID701151879
    Record name 3,6-Dimethyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID701151879
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    275.25 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    885461-44-9
    Record name 3,6-Dimethyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=885461-44-9
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 3,6-Dimethyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID701151879
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    3,6-Dimethyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid
    Reactant of Route 2
    3,6-Dimethyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid
    Reactant of Route 3
    3,6-Dimethyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid
    Reactant of Route 4
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    3,6-Dimethyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid
    Reactant of Route 5
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    3,6-Dimethyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid
    Reactant of Route 6
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    3,6-Dimethyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid

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